Idalopirdine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alzheimer’s Disease Treatment

Specific Scientific Field: The specific scientific field is Neurology, with a focus on the treatment of Alzheimer’s disease .

Summary of the Application: Idalopirdine is a selective 5-hydroxytryptamine6 receptor antagonist . It has been tested as a potential treatment for Alzheimer’s disease . The drug is intended to work by enhancing the effects of acetylcholine, a neurotransmitter that is often deficient in Alzheimer’s patients .

Methods of Application or Experimental Procedures: Idalopirdine was tested in randomized controlled trials (RCTs) on patients with Alzheimer’s disease . The drug was administered in conjunction with cholinesterase inhibitors, which are standard treatments for Alzheimer’s disease . The Alzheimer’s Disease Assessment Scale-cognitive subscale (ADAS-cog) scores were used as a primary measure .

Results or Outcomes: The results of the trials were mixed. Overall, there was no significant difference in ADAS-cog between the idalopirdine and placebo groups . A sensitivity analysis revealed that idalopirdine was more effective than placebo for adas-cog in the high dose and moderate alzheimer’s disease subgroups .

Apart from Alzheimer’s disease, Idalopirdine has also been studied for its potential application in the treatment of Schizophrenia .

Schizophrenia Treatment

Specific Scientific Field: The specific scientific field is Psychiatry, with a focus on the treatment of Schizophrenia .

Summary of the Application: Idalopirdine, a potent and selective 5-HT6 receptor antagonist, was under development as an augmentation therapy for the treatment of cognitive deficits associated with Schizophrenia . The drug is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission .

Methods of Application or Experimental Procedures: Idalopirdine was tested in a Phase 2 trial on patients with Schizophrenia . The drug was given as an add-on to Risperidone, an antipsychotic medication . The trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Idalopirdine .

Idalopirdine, also known as Lu AE58054, is a selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6). This receptor is predominantly expressed in the brain regions associated with cognition, such as the hippocampus and frontal cortex. Initially developed for the treatment of schizophrenia, idalopirdine has since been investigated for its potential in treating Alzheimer's disease and obesity due to its role in enhancing cognitive function and reducing food intake by promoting satiety .

Idalopirdine's mechanism of action revolves around its antagonism of the 5-HT6 receptor. When serotonin binds to the 5-HT6 receptor, it can trigger cellular responses that may contribute to cognitive decline in Alzheimer's disease and Schizophrenia []. By blocking this interaction, Idalopirdine theoretically allows for normal neurotransmission through other pathways, potentially leading to improved cognitive function [].

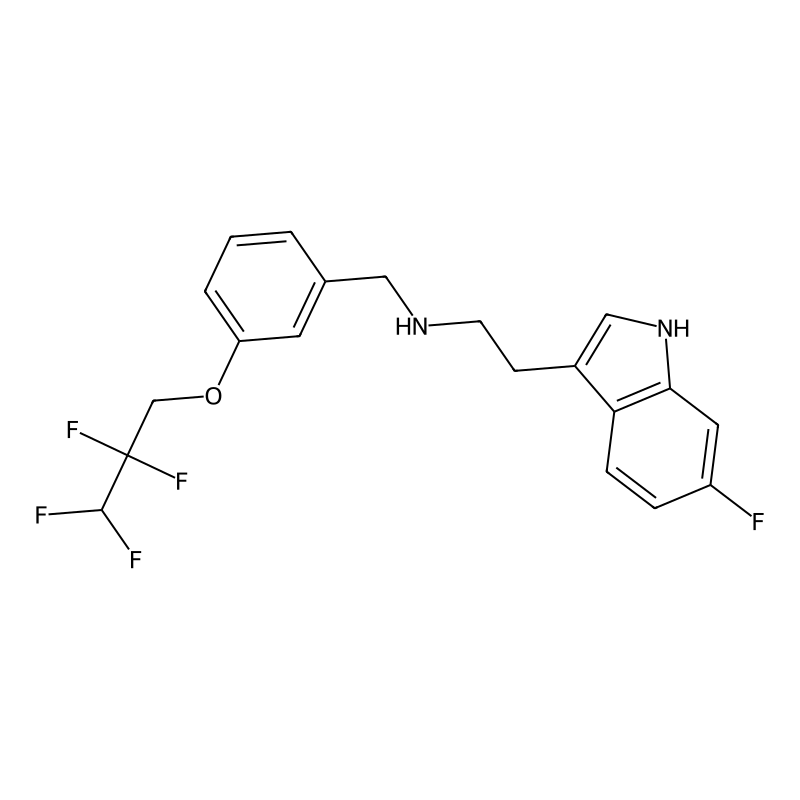

Idalopirdine's chemical structure allows it to interact specifically with the 5-HT6 receptor, inhibiting its activity. This inhibition is thought to modulate neurotransmitter release, particularly acetylcholine and dopamine, thereby influencing cognitive processes. The compound has shown potential in various experimental models to alter neurotransmitter dynamics, which can lead to improvements in cognitive deficits associated with neurodegenerative diseases .

The biological activity of idalopirdine primarily revolves around its antagonistic effects on the 5-HT6 receptor. Clinical trials have indicated that idalopirdine may improve cognitive function in patients with Alzheimer's disease when used alongside cholinesterase inhibitors. In randomized controlled trials, idalopirdine demonstrated a statistically significant improvement in cognitive scores compared to placebo, although results have varied across different studies . Additionally, its anorectic effects make it a candidate for obesity treatment by reducing food intake without significant cardiovascular side effects .

Idalopirdine is synthesized through a multi-step chemical process that involves the formation of its core structure followed by various functional group modifications. The synthesis has been detailed in previous studies, highlighting techniques such as chromatography for purification and spectroscopic methods (e.g., nuclear magnetic resonance) for structural confirmation. The purity of synthesized idalopirdine is typically confirmed to be greater than 98% using ultra-performance liquid chromatography coupled with mass spectrometry .

Idalopirdine has potential applications in:

- Alzheimer's Disease: As an adjunct therapy to enhance cognitive function when combined with existing treatments.

- Obesity: As a weight management agent that reduces appetite and promotes satiety.

- Schizophrenia: Originally developed for this indication, although its efficacy has not been fully realized in clinical settings.

Research continues to explore these applications further, particularly in combination therapies for neurodegenerative conditions .

Interaction studies have focused on idalopirdine's effects when combined with other medications, particularly cholinesterase inhibitors like donepezil. In clinical trials, idalopirdine was administered alongside these drugs to assess its efficacy in improving cognitive outcomes. While some studies showed promise, others reported no significant benefits over placebo, indicating the need for further investigation into optimal dosing and patient selection . Additionally, safety profiles were evaluated, noting some adverse effects such as transient increases in liver enzymes but no severe complications reported .

Idalopirdine shares similarities with several other compounds targeting the 5-HT6 receptor or related pathways. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Dimebon (latrepirdine) | Multi-target (5-HT6 + others) | Alzheimer's Disease | Previously hyped; failed Phase III trials |

| GSK742457 | 5-HT6 Receptor Antagonist | Alzheimer's Disease | Advanced into Phase II trials |

| RVT-101 | 5-HT6 Receptor Antagonist | Alzheimer's Disease | Resurrected from earlier GSK research |

| SB-742457 | 5-HT6 Receptor Antagonist | Cognitive Disorders | Developed by Pfizer; focus on cognition |

Idalopirdine's unique position lies in its selective antagonism of the 5-HT6 receptor without significant off-target effects observed in some other compounds. This selectivity may contribute to its potential safety profile and efficacy in cognitive enhancement compared to broader-spectrum agents like Dimebon .

Idalopirdine exhibits exceptional binding characteristics to the serotonin 6 receptor, demonstrating high affinity and selectivity that underpins its pharmacological profile. The compound displays a binding affinity (Ki) of 0.83 nanomolar for the human 5-HT6 receptor, establishing it among the most potent selective antagonists of this receptor subtype [1] [2]. This high binding affinity translates to robust antagonist activity, with an inhibitory concentration (IC50) of 26 nanomolar in functional assays measuring serotonin-mediated receptor activation [1].

The binding kinetics of idalopirdine reveal favorable pharmacokinetic properties that support its therapeutic application. Following oral administration, the compound achieves peak plasma concentrations (Tmax) within 6 hours, with a range of 4 to 12 hours observed across different dosing conditions [1]. The elimination half-life extends from 52.1 to 63.8 hours, indicating sustained receptor engagement and supporting once-daily dosing regimens [1]. This prolonged half-life contributes to maintained receptor occupancy, with positron emission tomography studies demonstrating greater than 80 percent 5-HT6 receptor occupancy at both 30 milligram and 60 milligram dose levels [3] [4].

The selectivity profile of idalopirdine represents a critical pharmacological advantage, with the compound demonstrating greater than 50-fold selectivity for the 5-HT6 receptor compared to more than 70 other molecular targets examined [2]. This exceptional selectivity minimizes off-target effects and reduces the potential for adverse reactions associated with non-specific receptor binding. Comparative studies reveal that idalopirdine maintains similar high-affinity binding to rat 5-HT6 receptors (Ki = 2.2 nanomolar), supporting translational validity from preclinical to clinical studies [1].

The receptor binding characteristics of idalopirdine demonstrate time-dependent and concentration-dependent kinetics consistent with competitive antagonism. Radioligand binding studies using tritiated serotonin and selective 5-HT6 receptor ligands confirm that idalopirdine competes for the same binding site as the endogenous neurotransmitter [5]. The binding kinetics follow standard receptor theory, with association and dissociation rates consistent with reversible, competitive antagonism rather than irreversible or allosteric mechanisms [5].

Allosteric Modulation Mechanisms in Serotonergic Pathways

While idalopirdine primarily functions as an orthosteric antagonist at the 5-HT6 receptor, its mechanism of action involves complex modulation of serotonergic pathways that extends beyond simple receptor blockade. The compound influences multiple neurotransmitter systems through direct and indirect mechanisms that collectively contribute to its pharmacological effects [6] [7].

The primary mechanism involves direct antagonism of 5-HT6 receptors located on gamma-aminobutyric acid (GABA) neurons throughout the central nervous system. This antagonism results in disinhibition of GABAergic neurons, leading to enhanced release of multiple neurotransmitters including acetylcholine, dopamine, norepinephrine, and glutamate in key brain regions [7] [8]. Microdialysis studies demonstrate that idalopirdine administration increases extracellular levels of dopamine, noradrenaline, and glutamate in the medial prefrontal cortex, while showing trends toward increased serotonin levels [7].

The allosteric influence of idalopirdine on cholinergic function represents a particularly important aspect of its mechanism. While the compound does not directly affect acetylcholine levels when administered alone, it potentiates the effects of acetylcholinesterase inhibitors such as donepezil [7] [9]. This potentiation occurs through modulation of cholinergic neurons indirectly, as 5-HT6 receptors are not directly expressed on cholinergic neurons but influence their activity through GABAergic interneurons [6] [10].

The compound demonstrates significant impact on neuronal oscillations, particularly gamma frequency oscillations that are associated with cognitive function. Electrophysiological studies reveal that idalopirdine enhances gamma oscillations in the frontal cortex when administered alone and shows synergistic effects when combined with donepezil [11]. These oscillatory changes reflect altered network connectivity and enhanced information processing capacity within cortical circuits.

Functional magnetic resonance imaging studies provide evidence for extensive network modulation by idalopirdine, demonstrating activation of brain regions within the extended-amygdala, striato-pallidal, and septo-hippocampal systems [6]. The compound activates discrete brain regions including the cholinergic diagonal band of Broca, infralimbic cortex, ventral pallidum, nucleus accumbens shell, and magnocellular preoptic area. When combined with donepezil, idalopirdine produces synergistic activation patterns extending across 36 brain regions, indicating widespread network effects [6].

Cross-Reactivity Profiling Against Related GPCR Targets

The cross-reactivity profile of idalopirdine demonstrates remarkable selectivity for the 5-HT6 receptor while maintaining minimal activity at related G-protein coupled receptors. Comprehensive binding studies across multiple receptor families reveal that idalopirdine exhibits weak affinity for most serotonin receptor subtypes, with notable exceptions including moderate activity at 5-HT2A and 5-HT2B receptors [1] [10].

At the 5-HT2A receptor, idalopirdine demonstrates weak antagonist activity with an IC50 of approximately 120 nanomolar, representing roughly 145-fold lower affinity compared to the 5-HT6 receptor [1]. Similarly, at the 5-HT2B receptor, the compound shows weak antagonist activity with an IC50 of 990 nanomolar, indicating approximately 1,200-fold selectivity for 5-HT6 over 5-HT2B receptors [1]. These interactions at serotonin receptor subtypes remain within acceptable ranges for selective pharmacological tools.

The compound exhibits weak binding affinity for other serotonin receptor subtypes including 5-HT1A, 5-HT1B, and 5-HT7 receptors, with greater than 50-fold selectivity maintained across these targets [1] [10]. This selectivity profile minimizes potential side effects associated with broader serotonergic activity, such as cardiovascular effects linked to 5-HT1B receptor activation or sleep disturbances associated with 5-HT7 receptor modulation.

Adrenergic receptor cross-reactivity represents the most significant off-target activity for idalopirdine, with medium affinity binding observed at α1A-adrenoreceptors and α1B-adrenoreceptors [2]. While the exact binding affinities for these receptors have not been precisely quantified, the medium affinity classification suggests potential for some degree of adrenergic system modulation. However, clinical studies have not reported significant cardiovascular side effects that would be expected with substantial α1-adrenergic antagonism [4] [12].

The evaluation of idalopirdine against histamine receptors reveals weak affinity for both H1 and H2 receptor subtypes, maintaining greater than 50-fold selectivity [1]. Similarly, the compound demonstrates weak binding to muscarinic acetylcholine receptor subtypes M1, M2, and M3, with selectivity ratios exceeding 50-fold for each target [1]. This minimal cholinergic receptor activity is particularly important given the compound's intended use as an adjunct to cholinesterase inhibitors in cognitive disorders.

Comprehensive screening against a panel of more than 70 molecular targets confirms the exceptional selectivity of idalopirdine for the 5-HT6 receptor [2]. This extensive profiling included evaluation against additional neurotransmitter receptors, ion channels, enzymes, and transporters relevant to central nervous system function. The maintenance of greater than 50-fold selectivity across this broad target panel supports the development of idalopirdine as a selective pharmacological tool with minimal off-target liabilities.

In Silico Docking Studies of Receptor-Ligand Interactions

Computational modeling studies provide detailed insights into the molecular basis of idalopirdine binding to the 5-HT6 receptor, revealing specific amino acid interactions that contribute to high affinity and selectivity. Molecular docking analyses identify key binding determinants within the receptor orthosteric site and elucidate the structural basis for antagonist activity [13] [14].

The primary binding interaction involves formation of a salt bridge between the protonated nitrogen atom of idalopirdine and the carboxylate group of aspartic acid 106 at position 3.32 (Asp106, D3.32) within transmembrane domain 3 [15]. This interaction represents the critical anchor point for ligand binding and is highly conserved across monoamine G-protein coupled receptors. Mutation of this residue completely abolishes both ligand binding and functional activity, confirming its essential role in receptor-ligand recognition [15].

Additional binding interactions involve multiple amino acid residues within the orthosteric binding pocket. Valine 107 at position 3.33 (Val107, V3.33) and cysteine 110 at position 3.36 (Cys110, C3.36) contribute hydrophobic interactions that stabilize ligand binding within transmembrane domain 3 [15]. Serine 111 at position 3.37 (Ser111, S3.37) provides polar contacts that enhance binding specificity, although this residue shows greater variability across related receptor subtypes [15].

Transmembrane domain 5 contributes important binding interactions through serine 193 at position 5.43 (Ser193, S5.43) and threonine 196 at position 5.46 (Thr196, T5.46), both forming hydrogen bonds with idalopirdine [15]. These interactions provide additional binding affinity and contribute to the precise positioning of the ligand within the receptor binding site. The moderately conserved nature of these residues across serotonin receptor subtypes contributes to the selectivity profile observed for idalopirdine.

Transmembrane domain 6 contains several critical residues for idalopirdine binding, including the highly conserved tryptophan 281 at position 6.48 (Trp281, W6.48), which serves as a molecular toggle switch in G-protein coupled receptor activation [15]. This residue forms aromatic interactions with idalopirdine and undergoes conformational changes upon ligand binding that prevent receptor activation. Phenylalanine residues at positions 6.51 and 6.52 (Phe284, F6.51 and Phe285, F6.52) create hydrophobic binding pockets that accommodate the aromatic regions of idalopirdine [15].

Transmembrane domain 7 contributes binding interactions through asparagine 288 at position 6.55 (Asn288, N6.55) and tyrosine 320 at position 7.42 (Tyr320, Y7.42) [15]. These residues form hydrogen bonds and aromatic interactions respectively, providing additional stabilization of the receptor-ligand complex. The conserved nature of these binding determinants across class A G-protein coupled receptors explains the general binding mode shared among monoamine neurotransmitter receptors.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

Mechanism of Action

Pictograms

Irritant